![molecular formula C14H12ClN3O2 B185493 2-[(3-Chlorophenyl)carbamoylamino]benzamide CAS No. 302549-93-5](/img/structure/B185493.png)

2-[(3-Chlorophenyl)carbamoylamino]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

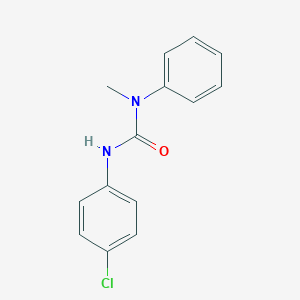

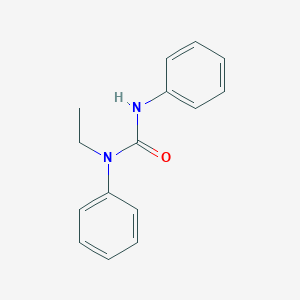

2-[(3-Chlorophenyl)carbamoylamino]benzamide, also known as AC-262,536, is a synthetic androgen receptor modulator (SARM) developed by the pharmaceutical company Acadia Pharmaceuticals. It was originally designed as a potential treatment for muscle wasting and osteoporosis, but its potential applications have expanded to include enhancing athletic performance and improving body composition.

Mechanism Of Action

2-[(3-Chlorophenyl)carbamoylamino]benzamide works by binding to and activating the androgen receptor, which is found in various tissues throughout the body, including muscle and bone. This activation leads to an increase in protein synthesis and a decrease in protein breakdown, resulting in an overall increase in muscle mass and strength.

Biochemical And Physiological Effects

In addition to its anabolic effects, 2-[(3-Chlorophenyl)carbamoylamino]benzamide has also been shown to have anti-catabolic properties, meaning it can prevent the breakdown of muscle tissue. It has also been found to increase bone density and improve bone strength, making it a potential treatment for osteoporosis.

Advantages And Limitations For Lab Experiments

One advantage of 2-[(3-Chlorophenyl)carbamoylamino]benzamide is its selectivity for the androgen receptor, meaning it has minimal effects on other hormonal pathways. This makes it a useful tool for studying the specific effects of androgen receptor activation. However, its potential for abuse in athletic settings and lack of long-term safety data are limitations that should be considered.

Future Directions

Future research on 2-[(3-Chlorophenyl)carbamoylamino]benzamide could explore its potential as a treatment for muscle wasting and osteoporosis, as well as its effects on other tissues and pathways in the body. Additionally, further studies could investigate its potential for improving athletic performance and body composition, as well as its safety and potential for abuse.

Synthesis Methods

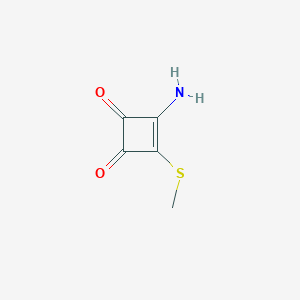

The synthesis of 2-[(3-Chlorophenyl)carbamoylamino]benzamide involves several steps, including the reaction of 3-chloroaniline with phosgene to form 3-chloroisocyanato-benzene. This intermediate is then reacted with 2-aminobenzamide to produce 2-[(3-Chlorophenyl)carbamoylamino]benzamide. The purity and yield of the final product can be improved through recrystallization and other purification techniques.

Scientific Research Applications

2-[(3-Chlorophenyl)carbamoylamino]benzamide has been the subject of numerous scientific studies, particularly in the field of sports medicine and exercise physiology. These studies have investigated its potential to increase muscle mass and strength, improve bone density, and enhance athletic performance.

properties

CAS RN |

302549-93-5 |

|---|---|

Product Name |

2-[(3-Chlorophenyl)carbamoylamino]benzamide |

Molecular Formula |

C14H12ClN3O2 |

Molecular Weight |

289.71 g/mol |

IUPAC Name |

2-[(3-chlorophenyl)carbamoylamino]benzamide |

InChI |

InChI=1S/C14H12ClN3O2/c15-9-4-3-5-10(8-9)17-14(20)18-12-7-2-1-6-11(12)13(16)19/h1-8H,(H2,16,19)(H2,17,18,20) |

InChI Key |

RUEFVAKVNKCOBJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)NC2=CC(=CC=C2)Cl |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)